3-bromo-5-(2-chloropropan-2-yl)-1,2-oxazole
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Overview
Description
3-bromo-5-(2-chloropropan-2-yl)-1,2-oxazole is a heterocyclic compound that contains both bromine and chlorine atoms. This compound is of interest due to its unique chemical structure, which includes an oxazole ring, a five-membered ring containing one oxygen and one nitrogen atom. The presence of bromine and chlorine atoms makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-(2-chloropropan-2-yl)-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropropan-2-ylamine with a brominated precursor in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-(2-chloropropan-2-yl)-1,2-oxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The oxazole ring can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the halogen atoms.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce an oxazole derivative with additional oxygen functionalities.
Scientific Research Applications
3-bromo-5-(2-chloropropan-2-yl)-1,2-oxazole has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the effects of halogenated heterocycles on biological systems, including their interactions with enzymes and receptors.
Medicine: Derivatives of this compound may exhibit biological activity, making them potential candidates for drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-bromo-5-(2-chloropropan-2-yl)-1,2-oxazole exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for certain targets, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
1-bromo-3-chloropropane: A simpler halogenated compound used as a linker in organic synthesis.
2-chloropropan-2-ylamine: A precursor in the synthesis of 3-bromo-5-(2-chloropropan-2-yl)-1,2-oxazole.
5-bromo-2-chloropyridine: Another halogenated heterocycle with different applications in organic synthesis.
Uniqueness
This compound is unique due to its combination of an oxazole ring with bromine and chlorine substituents. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
2731014-08-5 |
---|---|
Molecular Formula |
C6H7BrClNO |
Molecular Weight |
224.5 |
Purity |
91 |
Origin of Product |
United States |
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